2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine
Overview
Description
Scientific Research Applications
Dopamine D2 Receptor Ligands
Compounds with structures similar to 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine have been explored for their potential in treating neuropsychiatric disorders through modulation of the D2 dopamine receptor. The pharmacophore for high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, which are critical for therapeutic applications in schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Carcinogenic Potential of Thiophene Analogues
Research into thiophene analogues, structurally related to the subject compound, has delved into their potential carcinogenicity. These studies provide insights into the chemical behavior and biological interactions of thiophene compounds, which are crucial for developing safer pharmaceutical agents (Ashby et al., 1978).
Synthesis of N-heterocycles
The incorporation of piperidine and thiophene structures into the synthesis of N-heterocycles highlights the relevance of these moieties in generating a wide array of therapeutically relevant compounds. These methodologies enable the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutic agents (Philip et al., 2020).
Biogenic Amine Analysis
Understanding the role and analysis of biogenic amines in foods has significant implications for food safety and pharmacology. Research in this area sheds light on the importance of accurately measuring biogenic amines, which are critical from a hygienic point of view and for assessing food spoilage (Önal, 2007).
Spiropiperidines in Drug Discovery
The exploration of spiropiperidines over the last decade indicates a growing interest in utilizing piperidine-based scaffolds for drug discovery. These compounds are synthesized en route to natural products and drug candidates, demonstrating the versatility of piperidine structures in medicinal chemistry (Griggs et al., 2018).
properties
IUPAC Name |
2-(4-thiophen-3-ylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-4-7-13-5-1-10(2-6-13)11-3-8-14-9-11/h3,8-10H,1-2,4-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGBDBXGAHPKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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